molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No.: B567888
CAS No.: 1215206-27-1
M. Wt: 314.138
InChI Key: YHVSJNXHRWSYML-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is an organic compound with the molecular formula C8H3BrF3NS2. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research and industry .

Preparation Methods

The synthesis of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol typically involves the bromination of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, as a quorum-sensing inhibitor, it binds to the active site of quorum-sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.

Comparison with Similar Compounds

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVSJNXHRWSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682073
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-27-1
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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